molecular formula C21H38O4 B8651805 2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate CAS No. 28376-49-0

2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate

Cat. No.: B8651805
CAS No.: 28376-49-0
M. Wt: 354.5 g/mol
InChI Key: SNGHFIBJQSRXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate is a compound formed by the copolymerization of dodecyl methacrylate and methyl methacrylate. These compounds belong to the family of methacrylates, which are esters of methacrylic acid. Dodecyl methacrylate is known for its long alkyl chain, which imparts hydrophobic properties, while methyl methacrylate is a widely used monomer in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl methacrylate methylmethacrylate typically involves free radical polymerization. This process can be initiated using bifunctional initiators such as 1,1-di(tert-butylperoxy)cyclohexane. The polymerization is carried out in solvents like xylene at controlled temperatures to achieve high conversion rates and desired molecular weights . The reaction conditions, including the concentration of monomers and the type of initiator, significantly influence the polymerization kinetics and the properties of the resulting copolymer .

Industrial Production Methods

Industrial production of dodecyl methacrylate methylmethacrylate involves large-scale polymerization reactors where the monomers are mixed with initiators and solvents under controlled conditions. The process is optimized to ensure high yield and consistent quality of the copolymer. The use of advanced polymerization techniques, such as controlled or living polymerization, allows for the production of copolymers with defined molecular weights and narrow molecular weight distributions .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of these reactions is the copolymer of dodecyl methacrylate and methyl methacrylate, which exhibits properties such as hydrophobicity, flexibility, and transparency .

Mechanism of Action

The mechanism of action of dodecyl methacrylate methylmethacrylate involves the formation of copolymers through radical polymerization. The polymerization process is initiated by the decomposition of peroxides, generating free radicals that propagate the polymer chain. The molecular targets include the vinyl groups of the monomers, which undergo addition reactions to form long polymer chains . The pathways involved in the polymerization process include initiation, propagation, and termination steps, each influenced by the reaction conditions and the nature of the initiators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate is unique due to the combination of the long alkyl chain of dodecyl methacrylate and the versatile properties of methyl methacrylate. This combination imparts hydrophobicity, flexibility, and transparency to the copolymer, making it suitable for a wide range of applications in various fields .

Properties

CAS No.

28376-49-0

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate

InChI

InChI=1S/C16H30O2.C5H8O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-4(2)5(6)7-3/h2,4-14H2,1,3H3;1H2,2-3H3

InChI Key

SNGHFIBJQSRXNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC

physical_description

Beads with a methacrylate odor;  [Lucite MSDS]

Related CAS

30795-64-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a mixed solution of 75 parts of dodecyl methacrylate and 25 parts of methyl methacrylate there was dissolved 0.1 part of 2,2′-azobis(2,4-dimethylvaleronitrile). To this there was then added a mixed solution containing 2.0 parts of sodium dodecylbenzenesulfonate and 300 parts of distilled water, and after stirring for 4 minutes at 10,000 rpm with a homomixer, it was passed twice through a homogenizer at 30 MPa pressure to obtain a stable dodecyl methacrylate/methyl methacrylate preliminary dispersion. This was charged into a separable flask equipped with a stirring blade, condenser, thermocouple and nitrogen inlet, the internal temperature was raised to 80° C. under a nitrogen stream and the mixture was stirred for 3 hours for radical polymerization, to obtain a dodecyl methacrylate/methyl methacrylate copolymer particle dispersion (hereunder referred to as “B-4”).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
75
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a mixed solution of 75 parts of dodecyl methacrylate and 25 parts of methyl methacrylate, 0.1 parts of azobisdimethylvaleronitrile was dissolved. In the mixture, a mixed solution of 2.0 parts of sodium dodecylbenzenesulfonate and 300 parts of distilled water was added and, after stirring using a homomixer at 10000 rpm for 4 minutes, it was passed through a homogenizer twice at a pressure of 300 kg/cm2 to obtain a stable dodecyl methacrylate/methylmethacrylate preliminary dispersion. This dispersion was then charged into a separable flask equipped with a stirrer, a condenser, a thermocouple and a nitrogen inlet, and the mixture was raised to an internal temperature of 80° C. in a nitrogen gas flow and stirred for 3 hours for radical polymerization to obtain a dodecyl methacrylate/methyl methacrylate copolymer particle dispersion (hereunder referred to as P-2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
75
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
azobisdimethylvaleronitrile
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.